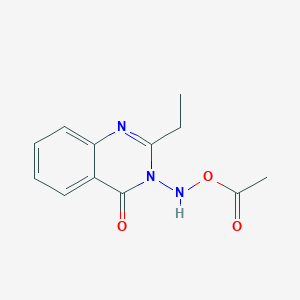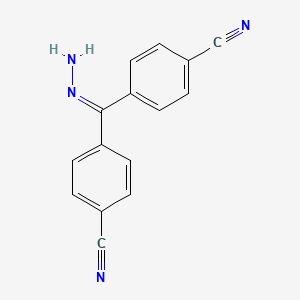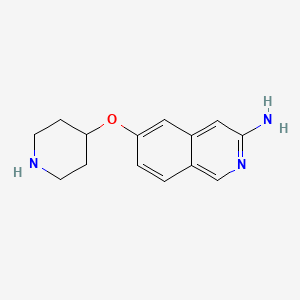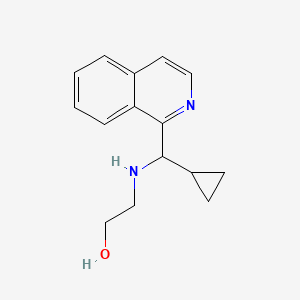
1-(Trifluoromethyl)naphthalene-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethyl)naphthalene-8-carboxylic acid is an organic compound with the molecular formula C12H7F3O2 It is a derivative of naphthalene, where a trifluoromethyl group is attached to the first carbon and a carboxylic acid group is attached to the eighth carbon of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid can be synthesized through several methods. One common approach involves the trifluoromethylation of naphthalene derivatives followed by carboxylation. The trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The carboxylation step can be carried out using carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
1-(Trifluoromethyl)naphthalene-8-carboxylic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: Research into the compound’s derivatives may lead to the discovery of new drugs or therapeutic agents. The trifluoromethyl group is known to enhance the pharmacokinetic properties of drug molecules.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as increased thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)naphthalene-8-carboxylic acid and its derivatives involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: This compound has a similar trifluoromethyl group but differs in the ring structure, which is cyclohexane instead of naphthalene.
1-(Trifluoromethyl)naphthalene: This compound lacks the carboxylic acid group, making it less versatile in terms of chemical reactivity.
Uniqueness: 1-(Trifluoromethyl)naphthalene-8-carboxylic acid is unique due to the presence of both the trifluoromethyl and carboxylic acid groups on the naphthalene ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
8-(trifluoromethyl)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)9-6-2-4-7-3-1-5-8(10(7)9)11(16)17/h1-6H,(H,16,17) |
InChI Key |
RFZGWQTZWDTQDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)C(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11868844.png)
![5-Bromo-4-chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11868845.png)



![2-Propyl-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-dione](/img/structure/B11868867.png)
![7-Bromo-1-isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11868875.png)
![3-(2-Methoxyphenyl)-1,4,7-triazaspiro[4.4]non-3-en-2-one](/img/structure/B11868876.png)




